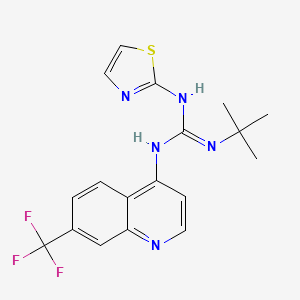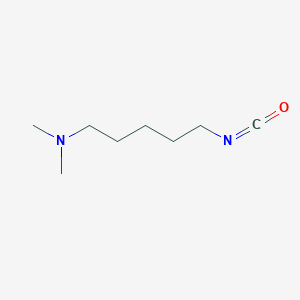![molecular formula C12H14O B14456893 Benzene, [[(1-methyl-3-butynyl)oxy]methyl]- CAS No. 75405-49-1](/img/structure/B14456893.png)
Benzene, [[(1-methyl-3-butynyl)oxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [[(1-methyl-3-butynyl)oxy]methyl]- is an organic compound with the molecular formula C11H12O It is a derivative of benzene, where a [[(1-methyl-3-butynyl)oxy]methyl] group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(1-methyl-3-butynyl)oxy]methyl]- typically involves the reaction of benzyl alcohol with 1-methyl-3-butyn-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzene, [[(1-methyl-3-butynyl)oxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH) can be employed.
Substitution: Reagents such as bromine (Br) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or ethylbenzene derivatives.
Scientific Research Applications
Benzene, [[(1-methyl-3-butynyl)oxy]methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, [[(1-methyl-3-butynyl)oxy]methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzene, (1-methyl-3-butenyl)-: This compound has a similar structure but with a butenyl group instead of a butynyl group.
Benzene, 1-butynyl-: Another related compound with a butynyl group directly attached to the benzene ring.
Benzene, 1-butyl-3-methyl-: This compound has a butyl group and a methyl group attached to the benzene ring.
Uniqueness
Benzene, [[(1-methyl-3-butynyl)oxy]methyl]- is unique due to the presence of the [[(1-methyl-3-butynyl)oxy]methyl] group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
75405-49-1 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
pent-4-yn-2-yloxymethylbenzene |
InChI |
InChI=1S/C12H14O/c1-3-7-11(2)13-10-12-8-5-4-6-9-12/h1,4-6,8-9,11H,7,10H2,2H3 |
InChI Key |
UKSXFTBAIZKREV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


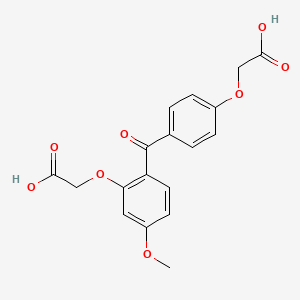

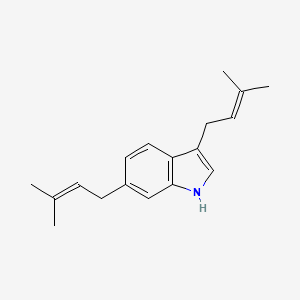

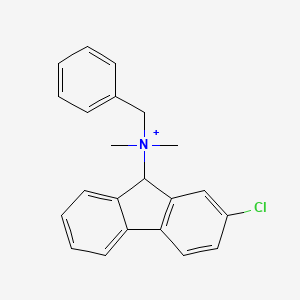
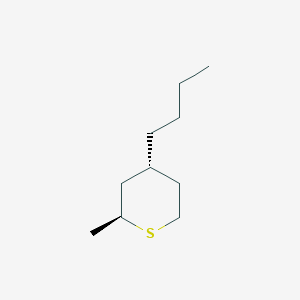

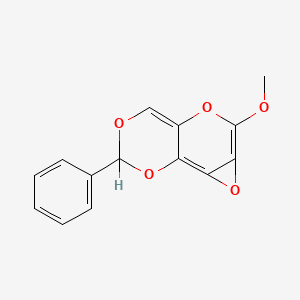

![4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo-](/img/structure/B14456886.png)

